Methyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Historical Development of Thienopyridine Research
Thienopyridines emerged as a critical pharmacophore in the mid-20th century with the discovery of ticlopidine, the first clinically utilized adenosine diphosphate (ADP) receptor antagonist. Early research focused on optimizing antiplatelet activity while mitigating adverse effects such as neutropenia, which led to the development of clopidogrel and prasugrel. These advancements highlighted the importance of the thienopyridine core in modulating platelet aggregation through irreversible binding to the P2Y12 receptor. Parallel efforts in medicinal chemistry revealed the scaffold’s adaptability, enabling its application in diverse therapeutic areas, including oncology and neurology.
The tetrahydrothieno[2,3-c]pyridine variant, characterized by a partially saturated thiophene-pyridine fused ring system, gained prominence due to its enhanced conformational rigidity and improved pharmacokinetic properties compared to fully aromatic analogs. This structural modification reduced metabolic susceptibility while maintaining high affinity for biological targets, as demonstrated in studies of P2Y12 receptor antagonists.
Significance of Tetrahydrothieno[2,3-c]pyridine Scaffold in Medicinal Chemistry
The tetrahydrothieno[2,3-c]pyridine scaffold offers unique electronic and steric properties that facilitate interactions with hydrophobic binding pockets and catalytic sites. Its π-electron-deficient pyridine ring and electron-rich thiophene moiety create a polarized framework ideal for forming hydrogen bonds and van der Waals interactions. For example, in smoothened (Smo) receptor antagonists, the scaffold’s rigidity prevents undesired conformational changes, enhancing target specificity.
A comparative analysis of thienopyridine isomers revealed that tetrahydrothieno[2,3-c]pyridine derivatives exhibit superior metabolic stability over thieno[3,4-b]pyridine analogs, which are prone to oxidative degradation. This stability is critical for oral bioavailability, as evidenced by the success of prasugrel, a thienopyridine prodrug requiring hepatic activation.
Evolution of Structural Modifications in Thienopyridine Derivatives
Structural optimization of thienopyridines has followed two primary strategies: (1) functionalization of the core scaffold to enhance target engagement and (2) introduction of prodrug moieties to improve pharmacokinetics. Early derivatives like ticlopidine featured simple methyl ester groups, but subsequent analogs incorporated acetylated amines and sulfonamide linkages to modulate solubility and binding kinetics.
The incorporation of tetrahydrothieno[2,3-c]pyridine in place of thieno[3,2-c]pyridine marked a pivotal shift, as saturation of the thiophene ring reduced planarity and minimized off-target interactions. For instance, tetrahydrothieno[2,3-c]pyridine-based Smo antagonists demonstrated nanomolar potency against hedgehog (Hh) signaling pathways, a key driver in certain cancers.
Rationale for Pyrrolidin-1-ylsulfonyl Functionalization
The pyrrolidin-1-ylsulfonyl group was introduced to address limitations in earlier sulfonamide-containing thienopyridines, such as suboptimal solubility and rapid clearance. Pyrrolidine’s five-membered ring confers conformational restraint, orienting the sulfonamide moiety for optimal interactions with polar residues in target proteins. In TRPV4 antagonists, pyrrolidine sulfonamides exhibited enhanced aqueous solubility (360 μM) and reduced lipophilicity (ChromlogD 4.6) compared to piperidine analogs, translating to improved oral bioavailability.
Furthermore, the sulfonamide group serves as a hydrogen bond acceptor, strengthening binding to conserved regions of the P2Y12 receptor’s extracellular domain. Molecular docking studies of pyrrolidin-1-ylsulfonyl derivatives revealed favorable interactions with Tyr105 and Lys280, key residues involved in ADP recognition.
Research Objectives and Current Scientific Landscape
Current research aims to expand the therapeutic applications of tetrahydrothieno[2,3-c]pyridine derivatives beyond cardiovascular and oncological indications. Priorities include:
- Optimization of Selectivity : Reducing off-target effects via stereochemical refinement, as seen in the development of trans-pyrrolidine diol analogs.
- Synthetic Accessibility : Streamlining multi-step syntheses through innovative cyclization and sulfonylation protocols.
- Exploration of New Targets : Evaluating efficacy against emerging targets like TRPV4 channels implicated in pulmonary edema.
Recent advancements in scaffold diversification, such as the fusion of thienopyridine with quinazoline or imidazole rings, underscore the pharmacophore’s versatility. However, challenges remain in balancing potency with metabolic stability, particularly for chronic conditions requiring long-term therapy.
Table 1. Key Structural Features and Biological Activities of Selected Thienopyridine Derivatives
Properties
IUPAC Name |
methyl 6-acetyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-14(26)24-12-9-17-18(13-24)32-21(19(17)22(28)31-2)23-20(27)15-5-7-16(8-6-15)33(29,30)25-10-3-4-11-25/h5-8H,3-4,9-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPKYYBPYUNTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of thieno[2,3-c]pyridines. This compound has garnered attention due to its potential biological activities, particularly in cancer research and as an inhibitor of specific cellular processes. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound includes several functional groups that are believed to contribute to its biological activity. The presence of the pyrrolidinyl sulfonamide moiety is particularly noteworthy as it may enhance the compound's interaction with biological targets.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 1.1 μM to 4.7 μM against cancer cell lines such as HeLa and L1210 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3a | HeLa | 1.1 |
| 3b | L1210 | 2.8 |
| 3c | CEM | 2.3 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), which showed IC50 values exceeding 20 μM .
The mechanism by which this compound exerts its effects appears to involve the inhibition of tubulin polymerization. Molecular docking studies suggest that this compound binds to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis .
Apoptotic Pathway Activation
Studies have confirmed that treatment with this compound results in a dose-dependent increase in annexin-V positive cells, indicative of early apoptosis. For example, at an IC50 concentration of 0.70 μM for compound 3b, approximately 32.87% of cells underwent apoptosis after 72 hours .
Case Studies
In a recent study involving various derivatives of thieno[2,3-c]pyridine compounds similar to this compound:
- Study on HeLa Cells : The compound was shown to significantly inhibit cell growth and induce apoptosis without affecting normal cells.
- In Vivo Studies : Additional in vivo studies are warranted to evaluate the therapeutic efficacy and safety profile in animal models.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
Tetrahydrothieno[2,3-c]pyridine Derivatives
- Target Compound: Core: Partially saturated tetrahydrothieno[2,3-c]pyridine (sulfur-containing bicyclic system). Substituents: Acetyl (position 6), pyrrolidin-1-ylsulfonyl-benzamido (position 2), methyl ester (position 3).
- Compound: Methyl 6-isopropyl-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: Core: Identical bicyclic system. Substituents:
- Position 6 : Isopropyl (less polar than acetyl).
- Position 2 : Methyl(phenyl)sulfamoyl-benzamido (bulkier than pyrrolidin-1-ylsulfonyl).
Impact :
- The pyrrolidine sulfonamide (target) offers a compact, cyclic amine, whereas methyl(phenyl)sulfamoyl () introduces aromatic bulk, possibly affecting metabolic stability and target selectivity.
Heterocyclic Analogues with Divergent Cores
- Compounds: Thiazolo[3,2-a]pyrimidine derivatives (e.g., 11a, 11b): Core: Thiazolo-pyrimidine (fully aromatic, nitrogen- and sulfur-containing). Substituents: 5-methylfuran-2-yl, benzylidene groups (11a: 2,4,6-trimethyl; 11b: 4-cyanobenzylidene).
Impact :
- Aromatic cores () confer rigidity, whereas the partially saturated core of the target compound may enhance conformational flexibility, influencing binding to dynamic biological targets.
Melting Points and Stability
Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
